molecular formula C15H26N2O6 B1589063 (S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester CAS No. 156699-39-7

(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester

Cat. No. B1589063
M. Wt: 330.38 g/mol
InChI Key: MLXHSDCSBUGOLZ-JTQLQIEISA-N
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Description

(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester, also known as THP-TBA, is a synthetic organic compound with a variety of applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a starting material for the synthesis of other compounds. The structure of THP-TBA is composed of a six-membered ring with two carboxylic acid groups and two tert-butyl ester groups. This compound has been studied extensively for its potential use in a variety of applications, including its ability to catalyze certain chemical reactions and its potential to act as a drug target.

Scientific Research Applications

Divergent Synthesis and Solvent Dependent Reactions

Research demonstrates the potential of related pyridazine derivatives in the divergent synthesis of various compounds through solvent-dependent reactions. For instance, using a base like 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, scientists have been able to synthesize 5,6-dihydro-4H-pyridazines and other compounds. These reactions highlight the versatility of pyridazine derivatives in creating structurally diverse molecules, which can be pivotal for the development of new pharmaceuticals and materials (Rossi et al., 2007).

Water Oxidation Catalysts

The creation of new families of Ru complexes for water oxidation emphasizes the importance of pyridazine derivatives in renewable energy research. Specifically, the use of ligands based on pyridazine structures has led to the development of efficient dinuclear complexes for water oxidation, a critical reaction in artificial photosynthesis and the generation of renewable energy (Zong & Thummel, 2005).

Novel Syntheses of Anabasine Analogues

The novel synthesis of anabasine analogues, which are potential nicotinic acetylcholine receptor agonists, showcases the utility of pyridazine derivatives in synthesizing biologically active compounds. Through a Diels–Alder reaction with inverse electron demand, researchers have been able to create compounds bearing a bioisosteric pyridazine moiety, underscoring the role of these derivatives in medicinal chemistry (Stehl et al., 2002).

Advanced Materials and Chemical Synthesis

In the field of materials science, pyridazine derivatives have been explored for their role in the synthesis of energetic multi-component molecular solids. These compounds, characterized by their strong hydrogen bonds and weak intermolecular interactions, have potential applications in advanced materials, showcasing the breadth of research applications for pyridazine derivatives (Wang et al., 2014).

Organocatalytic Asymmetric Syntheses

Pyridazine derivatives have also been employed in organocatalytic asymmetric syntheses, highlighting their utility in creating chiral compounds. These synthetic approaches have significant implications for pharmaceutical manufacturing and the broader chemical industry, illustrating the adaptability of pyridazine derivatives in various synthetic routes (Kalch et al., 2010).

properties

IUPAC Name

(3S)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXHSDCSBUGOLZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446618
Record name PYR412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester

CAS RN

156699-39-7
Record name PYR412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester
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(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester
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(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester
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(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester
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(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester
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(S)-tetrahydro-pyridazine-1,2,3-tricarboxylic acid 1,2-di-tert-butyl ester

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